An In-depth Technical Guide to the Physical Properties of Diethyl 3-oxoundecanedioate
An In-depth Technical Guide to the Physical Properties of Diethyl 3-oxoundecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-oxoundecanedioate is a long-chain β-keto ester that, while not extensively characterized in the literature, holds significant potential as a versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its unique structure, featuring a reactive β-keto ester moiety and a long aliphatic chain, imparts a combination of chemical functionality and lipophilicity that can be strategically exploited in the design of novel therapeutic agents. This guide provides a comprehensive overview of the physical properties of Diethyl 3-oxoundecanedioate, including calculated and estimated values based on structure-property relationships, alongside a discussion of its synthesis and potential applications.
Molecular Structure and Identification
The fundamental step in understanding the physical properties of a molecule is to define its structure. Diethyl 3-oxoundecanedioate is the diethyl ester of 3-oxoundecanedioic acid.
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Molecular Formula: C₁₅H₂₆O₅
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Molecular Weight: 286.36 g/mol
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CAS Number: Not available. The absence of a CAS number for this specific compound suggests it is not a commercially common chemical and likely requires custom synthesis.
Caption: 2D structure of Diethyl 3-oxoundecanedioate.
Estimated Physical Properties
Due to the scarcity of experimental data, the following physical properties are estimated based on the trends observed in homologous series of diethyl dicarboxylates and related β-keto esters.
| Property | Estimated Value | Rationale for Estimation |
| Boiling Point | ~210-220 °C at 10 mmHg | Extrapolated from the boiling points of diethyl sebacate (C10) and diethyl dodecanedioate (C12) under reduced pressure. The presence of the keto group is expected to slightly increase the boiling point compared to the corresponding simple diester. |
| Density | ~0.98 - 1.02 g/cm³ at 20°C | Based on the densities of diethyl sebacate (~0.965 g/cm³) and diethyl dodecanedioate (~0.951 g/cm³). The introduction of the polar keto group is expected to increase the density slightly. |
| Refractive Index | ~1.445 - 1.455 at 20°C | Interpolated from the refractive indices of related long-chain diethyl esters. For instance, diethyl sebacate has a refractive index of approximately 1.436. The keto group is anticipated to increase the refractive index. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform). | Long-chain esters are generally hydrophobic. The ester and keto groups provide some polarity, allowing for solubility in a range of organic solvents. |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. | Based on the appearance of similar long-chain diesters and β-keto esters. |
Synthesis of Diethyl 3-oxoundecanedioate
A plausible and efficient method for the synthesis of Diethyl 3-oxoundecanedioate is the Claisen condensation reaction. This reaction involves the condensation of an enolate of one ester with another ester molecule. For the synthesis of this specific β-keto ester, a mixed Claisen condensation between diethyl pimelate and ethyl malonyl chloride would be a suitable approach.
Caption: Synthetic pathway for Diethyl 3-oxoundecanedioate.
Experimental Protocol: Claisen Condensation
Materials:
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Diethyl pimelate
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Ethyl malonyl chloride
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Sodium ethoxide (NaOEt)
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Anhydrous ethanol
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Anhydrous diethyl ether
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Hydrochloric acid (for workup)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve diethyl pimelate in anhydrous ethanol. Cool the solution to 0°C in an ice bath.
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Addition of Base: Slowly add a solution of sodium ethoxide in anhydrous ethanol to the cooled solution of diethyl pimelate with constant stirring under a nitrogen atmosphere.
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Acylation: After the addition of the base is complete, slowly add ethyl malonyl chloride dropwise from the dropping funnel. Maintain the temperature at 0°C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
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Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain pure Diethyl 3-oxoundecanedioate.
Significance of Physical Properties in Drug Development
The physical properties of Diethyl 3-oxoundecanedioate are crucial in determining its suitability for various applications in drug discovery and development.
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Lipophilicity and Solubility: The long undecane chain imparts significant lipophilicity to the molecule. In drug design, lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1] A molecule with tunable lipophilicity, such as this β-keto ester, can be valuable. For instance, it could be incorporated as a linker in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs) to modulate the overall lipophilicity of the conjugate, thereby affecting its cellular uptake and pharmacokinetic profile.
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Reactivity: The β-keto ester functionality is a versatile synthetic handle. The acidic α-protons can be deprotonated to form a nucleophilic enolate, which can then participate in various carbon-carbon bond-forming reactions. This allows for the attachment of Diethyl 3-oxoundecanedioate to other molecules of interest, such as targeting ligands or cytotoxic payloads.
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Boiling Point and Thermal Stability: The high boiling point, especially under atmospheric pressure, indicates low volatility. This is an important consideration for handling and storage, as well as for purification by vacuum distillation. The thermal stability of the compound is crucial for its use in synthetic reactions that may require elevated temperatures.
Potential Applications in Drug Discovery
The unique combination of a long lipophilic chain and a reactive functional group makes Diethyl 3-oxoundecanedioate a promising candidate for several applications in drug discovery:
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Linker Technology: As mentioned, it can serve as a cleavable or non-cleavable linker in ADCs and PDCs. The length of the carbon chain can be tailored to optimize the distance between the targeting moiety and the payload, which can be critical for efficacy.
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Prodrug Design: The ester groups can be hydrolyzed in vivo by esterases to release a pharmacologically active carboxylic acid. This prodrug strategy can be used to improve the bioavailability or targeting of a drug.
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Scaffold for Library Synthesis: The β-keto ester can serve as a starting point for the synthesis of a library of compounds with diverse functionalities. The reactivity of the α-carbon and the carbonyl group allows for a wide range of chemical transformations, leading to the generation of novel chemical entities for high-throughput screening.
Conclusion
References
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
- Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry. Prentice Hall.
